Cas no 2172209-44-6 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid)

3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a branched alkyl side chain and an isopropyl amide group, enhancing steric control and solubility in organic solvents. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase peptide synthesis (SPPS). This compound is particularly useful for introducing hydrophobic or sterically constrained residues into peptide sequences, improving stability and conformational control. Its high purity and compatibility with standard coupling reagents make it a reliable choice for researchers developing complex peptides or peptidomimetics.
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid structure
2172209-44-6 structure
商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid
CAS番号:2172209-44-6
MF:C27H34N2O5
メガワット:466.569267749786
CID:6079310
PubChem ID:165958177

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid
    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
    • 2172209-44-6
    • EN300-1495578
    • インチ: 1S/C27H34N2O5/c1-17(2)24(15-25(30)29(18(3)4)14-13-26(31)32)28-27(33)34-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23-24H,13-16H2,1-4H3,(H,28,33)(H,31,32)
    • InChIKey: BHMIDBYRAGXFFN-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(N(CCC(=O)O)C(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 687
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1495578-1.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
1g
$3368.0 2023-05-23
Enamine
EN300-1495578-0.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
0.5g
$3233.0 2023-05-23
Enamine
EN300-1495578-50mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1495578-250mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1495578-500mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1495578-1000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1495578-5000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1495578-10000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1495578-0.25g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
0.25g
$3099.0 2023-05-23
Enamine
EN300-1495578-5.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid
2172209-44-6
5g
$9769.0 2023-05-23

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid 関連文献

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acidに関する追加情報

3-{(9H-Fluoren-9-yl)methoxycarbonylamino}-4-methyl-N-(propan-2-yl)pentanamidopropanoic Acid: A Comprehensive Overview

The compound 3-{(9H-fluoren-9-yl)methoxycarbonylamino}-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid (CAS No. 2172209-44-6) is a complex organic molecule with significant potential in the fields of pharmaceuticals, biotechnology, and advanced chemical synthesis. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methyl substituent, and an N-(propan-2-yl) substituent. These structural features make it a valuable tool in peptide synthesis and drug discovery.

Recent advancements in chemical synthesis have highlighted the importance of Fmoc-based protecting groups in peptide chemistry. The Fmoc group, as seen in this compound, is widely used due to its stability under basic conditions and its ease of removal under acidic conditions. This property makes it ideal for solid-phase peptide synthesis (SPPS), where precise control over the reaction environment is crucial. The integration of the Fmoc group into this compound underscores its role in modern peptide synthesis techniques.

The presence of the N-(propan-2-yl) substituent in the molecule introduces steric hindrance, which can influence the conformational flexibility of the molecule. This feature is particularly advantageous in drug design, where controlling the spatial arrangement of functional groups is essential for achieving desired biological activity. Recent studies have demonstrated that such substituents can enhance the bioavailability and pharmacokinetic properties of drugs, making this compound a promising candidate for further exploration in medicinal chemistry.

The 4-methyl substituent further adds to the complexity and functionality of this molecule. Methyl groups are known to stabilize certain conformations and can act as electron-donating groups, influencing the electronic properties of the molecule. In the context of this compound, the methyl group may play a role in modulating the interaction between the molecule and its target receptor or enzyme. This aspect has been a focus of recent research, with studies exploring how such subtle structural modifications can lead to significant improvements in therapeutic efficacy.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that highlight the versatility of modern organic chemistry techniques. The synthesis typically begins with the preparation of the Fmoc derivative, followed by subsequent steps to introduce the methyl and N-(propan-2-yl) substituents. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly, contributing to the sustainability of chemical research.

In terms of applications, this compound holds potential as an intermediate in peptide synthesis or as a building block for more complex molecules. Its unique combination of functional groups makes it suitable for exploring diverse biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest that derivatives of this compound may exhibit promising pharmacological properties, warranting further investigation into their therapeutic potential.

The integration of cutting-edge research into computational chemistry has also provided valuable insights into the properties of this compound. Molecular modeling studies have revealed key interactions between this molecule and potential target proteins, offering a deeper understanding of its mechanism of action. Such computational approaches are increasingly being utilized to guide experimental efforts, accelerating drug discovery processes.

In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonylamino}-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid represents a sophisticated molecule with multifaceted applications in chemical synthesis and drug development. Its unique structure and functional groups position it as a valuable asset in contemporary research efforts aimed at advancing therapeutic interventions. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative chemical exploration.

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